N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C13H15NO4S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C13H15NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h2-8,10,14-15H,9H2,1H3/t10-/m1/s1 |
InChI Key |
GMFIHQHJCPHFLG-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Sulfonamide Formation: The furan-2-ylmethyl intermediate is then reacted with 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyethyl group.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Functionalized derivatives of the furan ring.
Scientific Research Applications
Chemistry
In chemistry, N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, especially in the treatment of diseases where sulfonamide-based drugs are effective. Its ability to inhibit specific enzymes or receptors can be harnessed to develop new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism by which N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and ionic interactions with active sites, inhibiting enzyme activity or modulating receptor function. The furan ring and hydroxyethyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The (R)-1-hydroxyethyl group’s stereochemistry may influence interactions with chiral biological targets, as seen in related compounds with (S)-configured aryl groups .
- Azide-containing analogs (e.g., ) prioritize synthetic versatility over stability, contrasting with the target compound’s likely focus on pharmacological optimization .
Physicochemical Properties
Melting points, spectral data, and solubility trends vary significantly with substituents:
Key Observations :
Biological Activity
N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is a sulfonamide compound notable for its unique structural features, including a furan ring and a hydroxyethyl group. This compound has garnered attention due to its potential biological activities, particularly as an antagonist of transient receptor potential melastatin 8 (TRPM8) channels. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₃H₁₅N₁O₄S
- Molecular Weight : 281.33 g/mol
- CAS Number : 1212224-40-2
The primary biological activity of this compound is its antagonistic effect on TRPM8 channels. TRPM8 is involved in sensing cold temperatures and mediating pain responses. By inhibiting these channels, the compound may offer therapeutic benefits in managing pain and inflammatory conditions.
Interaction Studies
Research indicates that the compound exhibits significant binding affinity towards TRPM8 channels. Techniques employed in these studies include:
- Radiolabeled Binding Assays : To determine the binding affinity of the compound to TRPM8.
- Calcium Imaging : To assess functional antagonism by measuring intracellular calcium levels in response to TRPM8 activation.
Synthesis Methods
Several synthetic routes have been explored to produce this compound. These methods highlight the compound's synthetic flexibility and potential for modification:
| Synthesis Method | Description |
|---|---|
| Condensation Reaction | Involves reacting furan derivatives with hydroxyethylbenzene sulfonamide under acidic conditions. |
| Nucleophilic Substitution | Utilizes nucleophiles to replace leaving groups in sulfonamide precursors. |
| Reflux Conditions | Enhances reaction rates and yields through elevated temperatures. |
Research Findings and Case Studies
Recent studies have focused on the pharmacological properties of this compound, particularly its efficacy in pain management:
- In Vitro Studies : Demonstrated that the compound effectively inhibited TRPM8-mediated currents in neuronal cells, suggesting a direct role in modulating sensory pathways related to pain perception.
- Animal Models : In vivo experiments showed that administration of the compound resulted in reduced pain sensitivity in models of inflammatory pain, supporting its potential as a therapeutic agent.
- Comparative Analysis : The compound was compared with other known TRPM8 antagonists, revealing superior selectivity and potency, which may enhance its therapeutic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
